![molecular formula C20H16N2O4 B11716952 N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

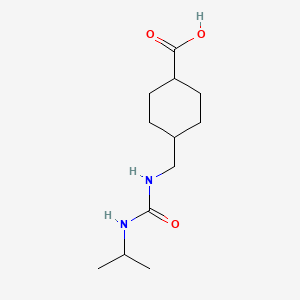

N-[4-(ベンジルオキシ)フェニル]-4-ニトロベンズアミドは、ベンズアミド類に属する有機化合物です。ベンジルオキシ基がフェニル環に結合し、さらにニトロベンズアミド部分に結合しているのが特徴です。

準備方法

合成ルートと反応条件

N-[4-(ベンジルオキシ)フェニル]-4-ニトロベンズアミドの合成は、一般的に以下の手順で行われます。

ベンジルオキシ基の形成: 最初のステップでは、4-ニトロフェノールとベンジルクロリドを水酸化ナトリウムなどの塩基の存在下で反応させることで、4-ベンジルオキシアニリンを調製します。

カップリング反応: 次に、4-ベンジルオキシアニリンをピリジンやトリエチルアミンなどの塩基の存在下で4-ニトロベンゾイルクロリドとカップリング反応させて、N-[4-(ベンジルオキシ)フェニル]-4-ニトロベンズアミドを形成します。

工業的生産方法

N-[4-(ベンジルオキシ)フェニル]-4-ニトロベンズアミドの具体的な工業的生産方法はあまり文献化されていませんが、一般的なアプローチとしては、実験室レベルの合成方法をスケールアップすることが考えられます。これには、反応条件の最適化、連続フロー反応器の使用、再結晶やクロマトグラフィーによる高純度化と高収率化が含まれます。

化学反応解析

反応の種類

N-[4-(ベンジルオキシ)フェニル]-4-ニトロベンズアミドは、以下の化学反応を起こす可能性があります。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスを使用するか、亜ジチオン酸ナトリウムを使用するなどの還元剤を使用してアミンに還元することができます。

置換: ベンジルオキシ基は、求核置換反応によって他の官能基に置換することができます。

一般的な試薬と条件

還元: 活性炭担持パラジウム (Pd/C) を用いた水素ガスまたは水性条件下での亜ジチオン酸ナトリウム。

置換: 塩基の存在下のアミンやチオールなどの求核剤。

主要な生成物

還元: 主要な生成物は、N-[4-(ベンジルオキシ)フェニル]-4-アミノベンズアミドです。

置換: 使用する求核剤に応じて、N-[4-(ベンジルオキシ)フェニル]-4-ニトロベンズアミドの様々な置換誘導体を形成することができます。

科学研究への応用

N-[4-(ベンジルオキシ)フェニル]-4-ニトロベンズアミドは、科学研究において様々な用途があります。

医薬品化学: 炎症経路を標的とする潜在的な医薬品候補の合成におけるビルディングブロックとして使用されています.

材料科学: この化合物は、特定の電子特性や光学特性を持つ新規材料の開発に使用することができます。

生物学的研究: 酵素相互作用と阻害機構を研究するためのプローブとして役立ちます。

化学反応の分析

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: The major product is N-[4-(benzyloxy)phenyl]-4-aminobenzamide.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

科学的研究の応用

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory pathways.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.

作用機序

N-[4-(ベンジルオキシ)フェニル]-4-ニトロベンズアミドの作用機序は、特定の分子標的との相互作用に関与しています。例えば、医薬品化学では、特定の酵素の活性部位に結合して酵素活性を阻害する可能性があります。 ニトロ基は、還元されて反応性の中間体を形成し、生体分子と相互作用して、様々な生物学的効果をもたらす可能性があります .

類似化合物の比較

類似化合物

N-[4-(ベンジルオキシ)フェニル]ベンズアミド: ニトロ基がなく、反応性や用途が異なります。

N-[4-(ベンジルオキシ)フェニル]-3-メチル-4-ニトロベンズアミド: メチル基が含まれており、化学的性質や生物学的活性を変化させる可能性があります.

独自性

N-[4-(ベンジルオキシ)フェニル]-4-ニトロベンズアミドは、ベンジルオキシ基とニトロ基の両方が存在することでユニークであり、異なる化学反応性と、研究や産業における様々な用途の可能性を提供しています。

類似化合物との比較

Similar Compounds

N-[4-(benzyloxy)phenyl]benzamide: Similar structure but lacks the nitro group, which affects its reactivity and applications.

N-[4-(benzyloxy)phenyl]-3-methyl-4-nitrobenzamide: Contains a methyl group, which can influence its chemical properties and biological activity.

Uniqueness

N-[4-(benzyloxy)phenyl]-4-nitrobenzamide is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

特性

分子式 |

C20H16N2O4 |

|---|---|

分子量 |

348.4 g/mol |

IUPAC名 |

4-nitro-N-(4-phenylmethoxyphenyl)benzamide |

InChI |

InChI=1S/C20H16N2O4/c23-20(16-6-10-18(11-7-16)22(24)25)21-17-8-12-19(13-9-17)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,23) |

InChIキー |

UQEAXBKVRVBCHU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)

![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)

![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)

![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)

![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)

![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)